molecular formula C12H23NO3S B6217207 tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate CAS No. 2742660-30-4

tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B6217207
CAS No.: 2742660-30-4
M. Wt: 261.4
InChI Key:
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Description

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a sulfanylethyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate typically involves the formation of the oxazepane ring followed by the introduction of the tert-butyl and sulfanylethyl groups. One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the oxazepane ring is formed through cyclization reactions. The tert-butyl group is introduced using tert-butyl carbamate, and the sulfanylethyl group is added through thiol-ene reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, where the synthesis is carried out in a stepwise manner on a solid support. This allows for the efficient production of the compound with high purity. The use of automated synthesizers can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The oxazepane ring can interact with receptors or enzymes, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, sulfanylethyl group, and oxazepane ring makes it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate with sodium thiolate to form tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate.", "Starting Materials": [ "tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate", "sodium thiolate" ], "Reaction": [ "Add sodium thiolate to a solution of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate in anhydrous DMF.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate as a white solid." ] }

CAS No.

2742660-30-4

Molecular Formula

C12H23NO3S

Molecular Weight

261.4

Purity

95

Origin of Product

United States

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